molecular formula C21H30O4 B14155731 (8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 6947-43-9

(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14155731
CAS No.: 6947-43-9
M. Wt: 346.5 g/mol
InChI Key: LCDAMWASKLSANR-XHGSXZHTSA-N
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Description

The compound (8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, methyl groups, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases.

    Introduction of Hydroxyl and Methyl Groups: This is achieved through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and hydroxylating agents.

    Acetylation: The final step involves the acetylation of the molecule to introduce the acetyl group at the 17th position, typically using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

The compound (8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, the compound is investigated for its potential biological activity, including its interaction with enzymes and receptors. It may serve as a lead compound for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may have applications in treating various diseases, including cancer and metabolic disorders.

Industry

In industry, the compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: is similar to other cyclopenta[a]phenanthrene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6947-43-9

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-11(22)15-9-17(24)19-14-5-4-12-8-13(23)6-7-20(12,2)16(14)10-18(25)21(15,19)3/h8,14-19,24-25H,4-7,9-10H2,1-3H3/t14-,15-,16+,17+,18+,19-,20+,21+/m1/s1

InChI Key

LCDAMWASKLSANR-XHGSXZHTSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)C1CC(C2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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